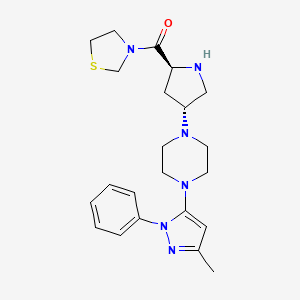
(2S,4R)-Teneligliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, other names or identifiers, and its uses or applications.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound, including the arrangement of atoms and the nature of chemical bonds.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and what products are formed.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).科学的研究の応用
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, widely researched for its therapeutic potential in managing Type 2 Diabetes Mellitus (T2DM). It exhibits a unique structure characterized by five consecutive rings, which produces a potent and long-lasting effect. Teneligliptin enhances the incretin effect, which increases insulin secretion in a glucose-dependent manner and decreases glucagon levels in the circulation, among other beneficial effects on glycemic control and potential impacts on cardiovascular and renal health.
Teneligliptin's Role in Glycemic Control
Teneligliptin has been extensively evaluated for its efficacy in glycemic control as both monotherapy and in combination with other antidiabetic agents. Studies highlight its capacity to reduce HbA1c levels significantly, showcasing sustained improvement in glycemic control over both short-term (12 weeks) and long-term (52 weeks) periods. Notably, teneligliptin's action is characterized by its well-tolerated nature and a safety profile comparable to other DPP-4 inhibitors, with minimal risk of hypoglycemia and weight neutrality as significant advantages (Sharma et al., 2016; Danao et al., 2017).
Cardio-Renal Safety Profile
The cardio-renal safety profile of teneligliptin has been a focal point of investigation, given the prevalence of cardiovascular disease and chronic kidney disease (CKD) among T2DM patients. Studies indicate that teneligliptin does not cause QT prolongation at clinically relevant doses, may improve left ventricular function, and supports cardiovascular safety in T2DM patients. Its dual route of excretion, through both renal and hepatic pathways, allows for safe administration in patients with varying degrees of renal impairment without the need for dose adjustment, marking a significant therapeutic advantage in managing T2DM patients with CKD, including those with end-stage renal disease (Patel et al., 2016; Abubaker et al., 2017).
Potential for Alternate-Day Therapy
Emerging research suggests the potential for alternate-day therapy with teneligliptin in T2DM management, indicating its efficacy and safety among older subjects and its desirable pharmacokinetic profile. This novel approach might enhance treatment satisfaction, improve patient compliance, and reduce treatment costs, although further large-scale clinical investigations are necessary to substantiate these findings (Singh et al., 2022).
Analytical Methods for DPP-4 Inhibitors
The determination of DPP-4 inhibitors, including teneligliptin, in pharmaceutical forms and biological matrices is critical for clinical monitoring and pharmacokinetic studies. A variety of spectrophotometric and chromatographic methods have been developed, underlining the importance of accurate and reliable analytical techniques in the therapeutic use and study of teneligliptin and other DPP-4 inhibitors (Deshpande & Butle, 2018).
Safety And Hazards
This involves information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This involves potential areas of future research or applications of the compound.
For a specific compound like “(2S,4R)-Teneligliptin”, you may need to consult scientific literature or databases. Please note that the analysis of a compound often requires expertise in chemistry or a related field. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-UXHICEINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Teneligliptin | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

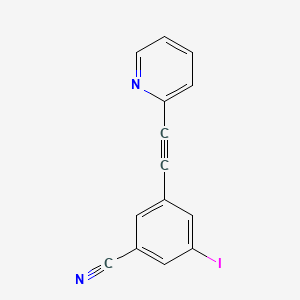
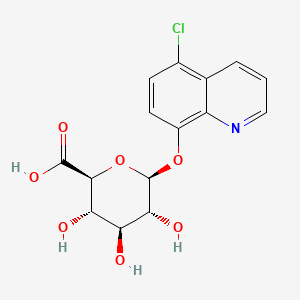
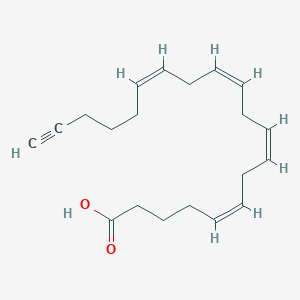
![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)
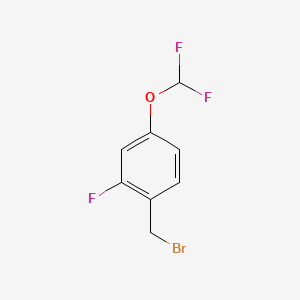
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
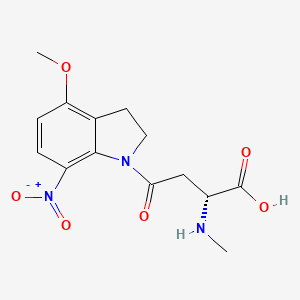
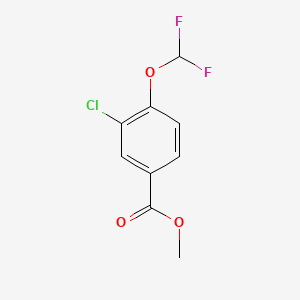
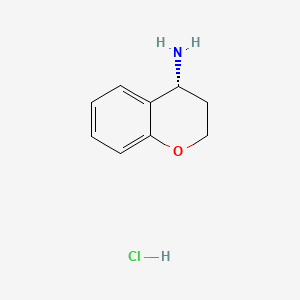
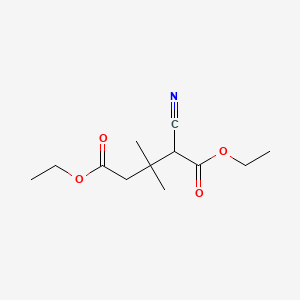
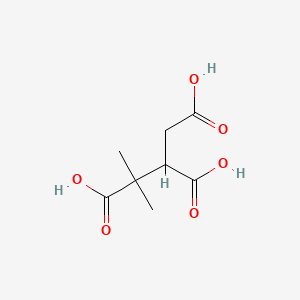
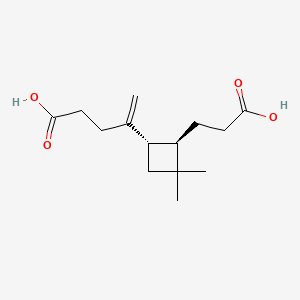
![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)